N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide
Overview
Description
N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a sulfonamide group attached to a dibenzofuran structure. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring . This compound is known for its aromatic properties and is often used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide typically involves the reaction of dibenzofuran with sulfonamide derivatives. One common method is the Friedel-Crafts reaction, where dibenzofuran reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and safety, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chloride in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure without the sulfonamide group, used in heat transfer agents and as a precursor for other chemicals.
Dibenzothiophene: Similar structure with a sulfur atom, used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of the dibenzofuran core and the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-dibenzofuran-3-yldibenzofuran-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO4S/c26-30(27,16-10-12-23-20(14-16)18-6-2-4-8-22(18)28-23)25-15-9-11-19-17-5-1-3-7-21(17)29-24(19)13-15/h1-14,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVVLGQPPQSTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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